molecular formula C4H8O2S B100518 Methylthiomethyl Acetate CAS No. 16437-69-7

Methylthiomethyl Acetate

Cat. No. B100518
CAS RN: 16437-69-7
M. Wt: 120.17 g/mol
InChI Key: LCUMNXCSNFGGGH-UHFFFAOYSA-N
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Description

Methylthiomethyl acetate is a chemical compound that can be synthesized through various chemical reactions involving thiomethylation processes. It is a compound that has been studied for its potential applications in modifying heterocyclic compounds and can be transformed into other chemical structures such as sulfones and sulfoxides .

Synthesis Analysis

The synthesis of this compound can be achieved through different methods. One efficient approach involves the methylthiomethylation of pyrroloisoquinolines and pyrroloquinolines using ammonium acetate and dimethyl sulfoxide (DMSO), which yields moderate to good results. The choice of DMSO activator and its amount significantly influences the chemoselectivity of this process . Another method includes the reaction of methyl chloroacetate with sodium methanethiolate in the presence of a phase transfer catalyst, tetramethyl ammonium bromide, which results in a 78.5% yield of methyl(methylthio) acetate .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been determined using various spectroscopic techniques and theoretical calculations. For instance, the structure of methyl acetate has been studied using electron diffraction, microwave, and infrared spectroscopy, supplemented by ab initio calculations, revealing a planar heavy-atom skeleton in the syn conformation .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. It can be rapidly converted into bis(methylthio)methane via an acid-catalyzed reaction under mild conditions. This conversion involves a complex scheme of consecutive and parallel steps, starting with the hydrolysis of the ester . Additionally, this compound can be used in the synthesis of heterocyclic compounds, such as pyrazolo[4,3-c]pyridines, by reacting with methylthiocyanate in the presence of nickel(II) acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds have been investigated through experimental and theoretical methods. For example, the spectroscopic, electronic, and thermodynamic properties of related acetate molecules have been studied using DFT and HF methods, providing insights into molecular orbitals, bond lengths, bond angles, and other properties . The barriers to rotation around the C-O bonds in esters, such as methyl acetate, have also been calculated, offering an understanding of the factors that control the geometry at a carbonyl group .

Scientific Research Applications

Modification in Heterocycles

  • Application : Efficient methylthiomethylation of pyrroloisoquinolines and pyrroloquinolines using ammonium acetate and dimethyl sulfoxide. Methylthiomethylated heterocycles are obtained in moderate to good yields, with scalability and easy transformation to sulfone and sulfoxide (Li, Chen, & Cui, 2022).

Electrophilic Methylthiomethylation

  • Application : Methylthiomethylation of enol ethers and activated aromatic compounds, using dimethyl sulphoxide–acetic anhydride. Demonstrated in the synthesis of macrocycles like octamethyl-dithia-diaza-cyclohexadecane (McCrindle, McAlees, & Stephenson, 1981).

Preparation of Methylthiomethyl p-Tolyl Sulfone

  • Application : Preparation of methylthiomethyl p-tolyl sulfone using Pummerer reaction, indicating the versatility of methylthiomethyl acetate in organic synthesis (Ogura et al., 1983).

Kinetics of Conversion into Bis(methylthio)methane

  • Application : Acid-catalyzed conversion of this compound into bis(methylthio)methane, indicating its role in chemical synthesis and reaction kinetics analysis (Zaraisky, 2008).

Methyl Acetate in Lithium-Ion Batteries

  • Application : Use of methyl acetate as a co-solvent in lithium-ion batteries, highlighting its potential in enhancing the rate capability and overall performance of electric vehicle batteries (Li et al., 2018).

Protection and Methylation of Hydroxyl Groups

  • Application : Methylthiomethyl ethers, derived from this compound, are used for the protection and methylation of hydroxyl groups in organic compounds (Pojer & Angyal, 1978).

Cleaving Methyl and Methylthiomethyl Ethers

Hydrolysis of Methyl Acetate

  • Application : Research on the hydrolysis of methyl acetates, emphasizing its significance in various chemical production processes (Jun, 2012).

Gamma-Thiomethylation of Butenoic Acid Derivatives

  • Application : Conversion of methylthiomethyl esters into gamma-methylthiomethyl substituted methyl esters, showcasing its use in advanced organic transformations (Jarošková et al., 1998).

Nucleophilic Methylthiolation Methodology

  • Application : Methylthiomethyl esters as reagents in methylthiolation of various compounds, highlighting the method's low cost and wide applicability (Carvalho et al., 2020).

properties

IUPAC Name

methylsulfanylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-4(5)6-3-7-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUMNXCSNFGGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936941
Record name (Methylsulfanyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16437-69-7
Record name Methanol, (methylthio)-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016437697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Methylsulfanyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylthiomethyl Acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of Methylthiomethyl Acetate in organic synthesis?

A1: this compound serves as a versatile reagent for introducing the methylthiomethyl (CH2SCH3) group into various molecules. Research highlights its use in:

  • Electrophilic Methylthiomethylation: This reaction effectively introduces the CH2SCH3 group to enol ethers of dialkylacetaldehydes, facilitating the synthesis of complex molecules like 3,3,7,7,11,11,15,15-octamethyl-1,9-dithia-5,13-diazacyclohexadecane [].
  • Aromatic Compound Functionalization: Specific activated aromatic compounds can undergo methylthiomethylation using this compound in the presence of Boron Trifluoride–diethyl ether [].
  • Synthesis of Diverse Maleimides: A novel rearrangement reaction utilizes this compound for synthesizing a variety of 3-methylthio-4-arylmaleimides, including those with fluorescent properties, valuable for live cell imaging [].

Q2: What is the role of this compound in the synthesis of 3-methylthio-4-arylmaleimides?

A: In the synthesis of 3-methylthio-4-arylmaleimides, this compound is not directly used as a starting material. Instead, it appears to be generated in situ during the reaction. Research suggests that the reaction proceeds through a rearrangement of thiazolidine-2,4-diones, likely involving an isocyanate intermediate []. this compound, formed during the reaction, then reacts further, ultimately leading to the formation of the desired 3-methylthio-4-arylmaleimide product [].

Q3: How do the structural variations in 3-methylthio-4-arylmaleimides, synthesized using the this compound-mediated rearrangement, influence their applications?

A: The rearrangement reaction, potentially involving this compound, allows for the incorporation of diverse aryl substituents on the maleimide core []. This flexibility in structural modification significantly impacts the properties of the resulting maleimides:

  • Fluorescent Properties: Variations in the aryl substituent can modulate the fluorescent properties of the resulting maleimides, enabling the creation of compounds with specific emission wavelengths [].
  • Cellular Imaging: This structure-property relationship is particularly valuable in live-cell imaging, where different 3-methylthio-4-arylmaleimides can selectively stain various cellular regions, highlighting their potential as biological probes [].

Q4: What insights can be gained from studying the mass spectrometry of this compound?

A: Chemical ionization mass spectrometry studies, focusing on the reactions of this compound in isobutane, provide valuable information about its fragmentation patterns and reactivity under specific conditions []. These insights can be helpful in:

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